4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C19H21ClO4 It is characterized by the presence of a chloro-substituted dimethylphenoxy group, a propoxy linker, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2,5-dimethylphenol with an appropriate alkylating agent to form 4-chloro-2,5-dimethylphenoxypropane.
Linker Attachment: The intermediate is then reacted with 3-methoxybenzaldehyde under suitable conditions to attach the propoxy linker, resulting in the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The chloro and methoxy groups may play a role in binding to active sites of enzymes or receptors, thereby modulating their activity. The propoxy linker provides flexibility, allowing the compound to fit into various binding pockets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chloro and dimethylphenol moiety but lacks the propoxy and methoxybenzaldehyde groups.
3-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the chloro and dimethylphenoxy groups.
Uniqueness
4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups allows for diverse interactions in chemical and biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[3-(4-chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-13-10-18(14(2)9-16(13)20)24-8-4-7-23-17-6-5-15(12-21)11-19(17)22-3/h5-6,9-12H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXWXPUAGWZWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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